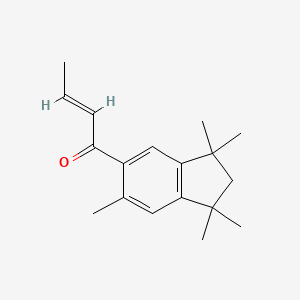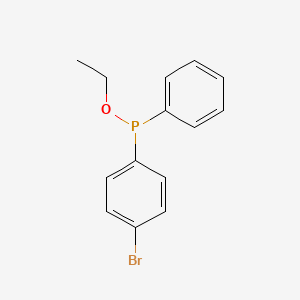
Ethyl (4-bromophenyl)phenylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-bromophenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite group bonded to an ethyl group, a 4-bromophenyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-bromophenyl)phenylphosphinite typically involves the reaction of 4-bromophenylphosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Bromophenylphosphine+Ethyl Alcohol→Ethyl (4-bromophenyl)phenylphosphinite+Hydrogen Gas
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (4-bromophenyl)phenylphosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phenylphosphinites.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl (4-bromophenyl)phenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (4-bromophenyl)phenylphosphinite involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The phosphinite group plays a crucial role in stabilizing the metal center and enhancing its reactivity.
Comparación Con Compuestos Similares
Phenylphosphinites: Compounds with a phenyl group instead of the 4-bromophenyl group.
Ethylphosphinites: Compounds with an ethyl group instead of the phenyl group.
Bromophenylphosphinites: Compounds with a bromophenyl group but different substituents on the phosphorus atom.
Uniqueness: Ethyl (4-bromophenyl)phenylphosphinite is unique due to the presence of both ethyl and 4-bromophenyl groups, which confer specific electronic and steric properties. These properties make it particularly effective as a ligand in catalysis and as a building block in organic synthesis.
Propiedades
Número CAS |
66055-63-8 |
|---|---|
Fórmula molecular |
C14H14BrOP |
Peso molecular |
309.14 g/mol |
Nombre IUPAC |
(4-bromophenyl)-ethoxy-phenylphosphane |
InChI |
InChI=1S/C14H14BrOP/c1-2-16-17(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3 |
Clave InChI |
SQDRXTOPGMJHIC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


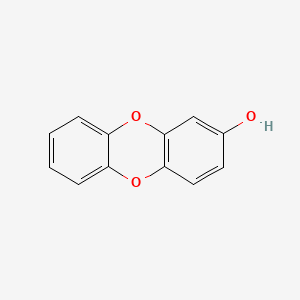

![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
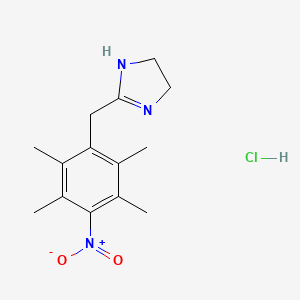
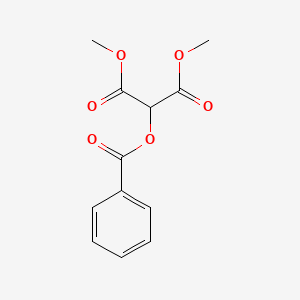
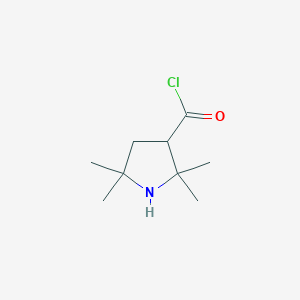
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)

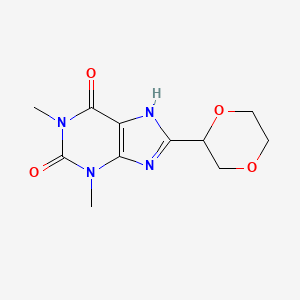

![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
